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Abstract
S26131 is a synthetic ligand designed as a potent and highly selective antagonist for the

melatonin receptor type 1 (MT1). Structurally, it is a dimer of the known melatonergic agent

agomelatine. This document provides a comprehensive overview of the available

pharmacological and toxicological data for S26131, intended to inform research and drug

development activities. The pharmacological profile of S26131 is characterized by its high

binding affinity and selectivity for the MT1 receptor over the MT2 receptor, functioning as an

antagonist at both. To date, the toxicological profile of S26131 has not been characterized in

publicly available literature. This guide summarizes the current knowledge, presents data in a

structured format, and outlines the experimental methodologies used for its pharmacological

characterization.

Core Pharmacological Profile
S26131 is distinguished by its significant selectivity as an antagonist for the MT1 melatonin

receptor. This selectivity is a key feature of its pharmacological profile.

Mechanism of Action
S26131 functions as a competitive antagonist at both the MT1 and MT2 melatonin receptors.[1]

Its mechanism involves binding to these G protein-coupled receptors (GPCRs) and inhibiting
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the signal transduction typically initiated by the endogenous agonist, melatonin. This

antagonism blocks the downstream signaling pathways associated with melatonin receptor

activation.

Receptor Binding Affinity
The binding affinity of S26131 for the human MT1 and MT2 receptors has been determined

through radioligand binding assays. The quantitative data from these studies are summarized

in the table below.

Receptor Subtype Binding Affinity (Ki)
Antagonist Activity
(KB)

Selectivity (MT2 Ki
/ MT1 Ki)

MT1 0.5 nM[1] 5.32 nM[1] ~224-fold

MT2 112 nM[1] 143 nM[1]

Table 1: Receptor Binding and Antagonist Activity of S26131

Experimental Protocols
The following sections detail the likely experimental methodologies employed to characterize

the pharmacological profile of S26131, based on standard practices and information from

related publications.

Radioligand Binding Assays for Ki Determination
The determination of the inhibitory constant (Ki) for S26131 at the MT1 and MT2 receptors

would have been conducted using competitive radioligand binding assays.

Experimental Workflow:
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Diagram 1: Workflow for Ki Determination

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b15603917?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603917?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells

stably expressing the human MT1 or MT2 receptor are commonly used.

Radioligand: [125I]-2-iodomelatonin is a standard high-affinity radioligand for melatonin

receptors.

Procedure: Cell membranes are incubated with a fixed concentration of the radioligand and

increasing concentrations of the competing ligand (S26131).

Data Analysis: The concentration of S26131 that inhibits 50% of the specific binding of the

radioligand (IC50) is determined. The IC50 value is then converted to the inhibitory constant

(Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of

the radioligand.

Functional Antagonism Assays for KB Determination
The antagonist constant (KB) is determined through functional assays that measure the ability

of S26131 to inhibit the response induced by a melatonin receptor agonist. A common method

is the [35S]GTPγS binding assay.
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Diagram 2: Antagonist Action in [35S]GTPγS Assay
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Principle: This assay measures the activation of G proteins upon receptor stimulation by an

agonist. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit is

quantified.

Procedure: Cell membranes expressing the MT1 or MT2 receptor are incubated with a fixed

concentration of a melatonin agonist (e.g., melatonin itself) in the presence of varying

concentrations of S26131. [35S]GTPγS is also included in the incubation mixture.

Data Analysis: The ability of S26131 to shift the concentration-response curve of the agonist

to the right is measured. The Schild analysis is then used to calculate the KB value, which

represents the concentration of the antagonist that requires a doubling of the agonist

concentration to elicit the same response.

Toxicology Profile
A comprehensive search of publicly available scientific literature and safety databases did not

yield any specific toxicological data for S26131. There are no published studies on the acute,

sub-chronic, or chronic toxicity, genotoxicity, carcinogenicity, or reproductive toxicity of S26131.

Furthermore, no Safety Data Sheet (SDS) specific to S26131 could be located.

Therefore, the toxicological profile of S26131 remains uncharacterized in the public domain.

In Vivo Studies
While no formal toxicology studies are available, S26131 has been used as a pharmacological

tool in a limited number of in vivo studies in rodents to investigate the role of the MT1 receptor.

In these studies, adverse effects specifically attributable to S26131 were not the primary focus

and were not reported.

Clinical Trials
There is no evidence of S26131 having entered into human clinical trials. A thorough search of

clinical trial registries did not reveal any studies involving this compound.

Conclusion
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S26131 is a valuable research tool for investigating the physiological and pathophysiological

roles of the MT1 melatonin receptor, owing to its high potency and selectivity. Its

pharmacological profile as an MT1-selective antagonist is well-defined by in vitro binding and

functional assays. However, a significant knowledge gap exists regarding its safety and

toxicological profile. Any future consideration of S26131 for preclinical or clinical development

would necessitate a comprehensive toxicological evaluation. Researchers using S26131 in

experimental models should proceed with caution due to the absence of safety data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b15603917?utm_src=pdf-body
https://www.benchchem.com/product/b15603917?utm_src=pdf-body
https://www.benchchem.com/product/b15603917?utm_src=pdf-body
https://www.benchchem.com/product/b15603917?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5091650/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5091650/
https://www.benchchem.com/product/b15603917#s26131-pharmacology-and-toxicology-profile
https://www.benchchem.com/product/b15603917#s26131-pharmacology-and-toxicology-profile
https://www.benchchem.com/product/b15603917#s26131-pharmacology-and-toxicology-profile
https://www.benchchem.com/product/b15603917#s26131-pharmacology-and-toxicology-profile
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15603917?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603917?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603917?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

